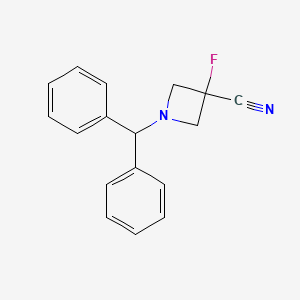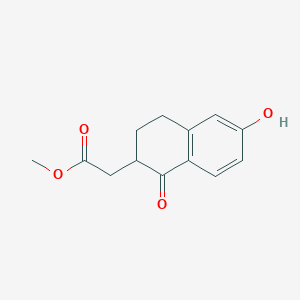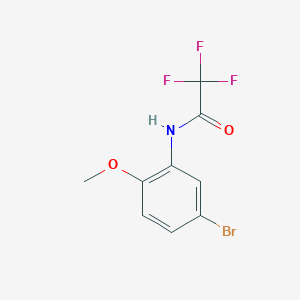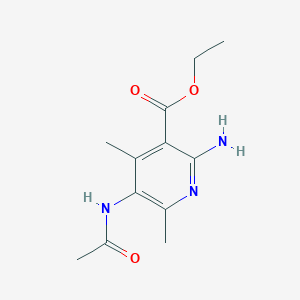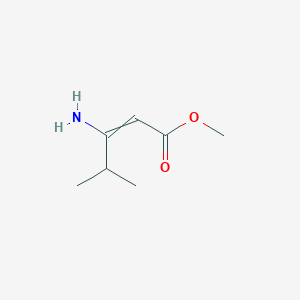![molecular formula C24H18N2O2 B8652441 2'-Nitro-N,N-diphenyl-[1,1'-biphenyl]-4-amine CAS No. 38257-53-3](/img/structure/B8652441.png)
2'-Nitro-N,N-diphenyl-[1,1'-biphenyl]-4-amine
Übersicht
Beschreibung
2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a nitro group at the 2’ position and two phenyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the nitration of biphenyl, followed by the introduction of the diphenylamine moiety. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro biphenyl is then subjected to a nucleophilic aromatic substitution reaction with diphenylamine in the presence of a suitable base, such as potassium carbonate, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form quinone derivatives under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Reduction: 2’-Amino-N,N-diphenyl[1,1’-biphenyl]-4-amine.
Oxidation: Quinone derivatives.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electron donor or acceptor in redox reactions, influencing cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler analog without the nitro and diphenylamine groups.
2-Nitrobiphenyl: Lacks the diphenylamine moiety but contains the nitro group.
N,N’-Diphenylbenzidine: Contains two diphenylamine groups but lacks the nitro group
Uniqueness
2’-Nitro-N,N-diphenyl[1,1’-biphenyl]-4-amine is unique due to the combination of the nitro group and the diphenylamine moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
38257-53-3 |
|---|---|
Molekularformel |
C24H18N2O2 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
4-(2-nitrophenyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C24H18N2O2/c27-26(28)24-14-8-7-13-23(24)19-15-17-22(18-16-19)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18H |
InChI-Schlüssel |
UKNKYZOMYZHDJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
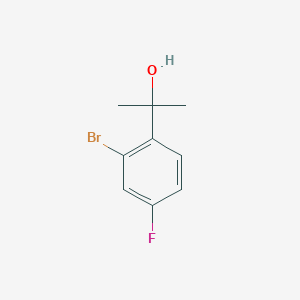
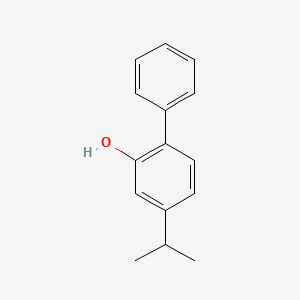
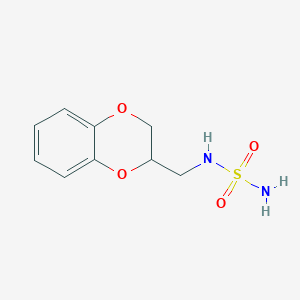
![N-[(Benzoylsulfanyl)acetyl]glycine](/img/structure/B8652386.png)

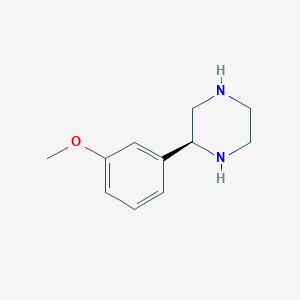
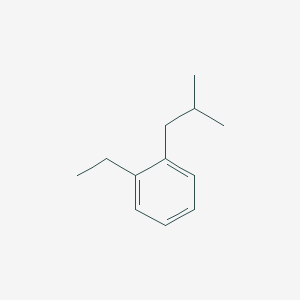
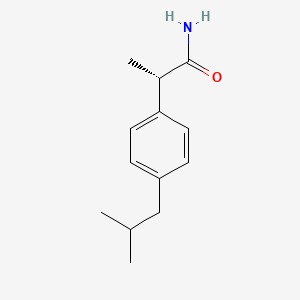
![6'-Cyano-3,4,5,6-tetrahydro-2H-[1,3]bipyridinyl-4-carboxylic acid ethyl ester](/img/structure/B8652411.png)
